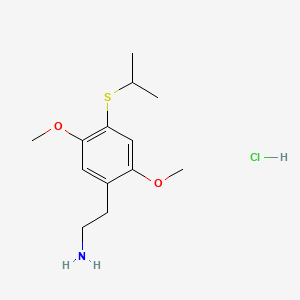![molecular formula C18H11Cl2NO B589993 (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride CAS No. 1021946-05-3](/img/structure/B589993.png)
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride, more commonly referred to as CQE, is a chemical compound that has a wide range of applications in the scientific research field. CQE is a member of the quinoline family, which is a heterocyclic aromatic compound composed of a six-membered ring fused with a nitrogen-containing pyridine ring. CQE is a colorless solid with a melting point of 54-55 °C and a boiling point of 285 °C. Its unique properties make it an ideal compound for use in a variety of scientific experiments and research applications.
Applications De Recherche Scientifique
Microwave-assisted Synthesis
Microwave-assisted synthesis offers a rapid and efficient method for chemical reactions, as demonstrated by L. Shu (2010) in the preparation of 3-[2-(7-chloro-2-quinolinyl)ethenyl]benzaldehyde. This process involves the condensation of 7-chloroquinaldine with isophthalic aldehyde using acetic anhydride, with a notable yield of about 87%. The use of microwave irradiation significantly reduces reaction time and enhances yield, making it a valuable technique in organic synthesis (Shu, 2010).
Carbon–Chlorine Bond Formation via Electrocatalysis
The study by A. C. Durrell et al. (2013) explores the electrocatalytic chlorination of benzo[h]quinoline derivatives, revealing a novel approach to forming carbon-chlorine bonds. This process utilizes dipalladium electrocatalysis, highlighting the potential for selective chlorination in synthetic chemistry. The electrochemical oxidation in the presence of chloride ions results in highly efficient and selective chlorination, offering a promising route for the synthesis of chlorinated organic compounds (Durrell et al., 2013).
Serotonin Antagonist Development
N. Sati, S. Kumar, and M. Rawat (2009) have conducted research on the synthesis and pharmacological evaluation of quinazolin-4-one derivatives as potential serotonin 5-HT2 antagonists. This work involves the transformation of anthranilic acid and various anilines into quinazolin-4-ones, demonstrating the versatility of benzoyl chloride derivatives in the development of therapeutic agents. The pharmacological evaluation indicates significant 5-HT2 antagonist activity, particularly for the 3-(2-chlorophenyl)-2-phenyl-3H-quinazolin-4-one derivative, underscoring the potential of these compounds in medical research (Sati, Kumar, & Rawat, 2009).
Montelukast Intermediate Synthesis
A practical synthetic route for the key intermediate of Montelukast, a leukotriene antagonist, has been developed by Liang‐Nian He et al. (2012). This approach involves a polarity conversation reaction and a nucleophilic substitution, showcasing an efficient method for constructing complex organic molecules. The methodology provides a high overall yield and is suitable for industrial production, emphasizing the importance of innovative synthetic strategies in pharmaceutical manufacturing (He et al., 2012).
Propriétés
IUPAC Name |
3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO/c19-15-7-5-13-6-9-16(21-17(13)11-15)8-4-12-2-1-3-14(10-12)18(20)22/h1-11H/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJGWOQFSDGYHA-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)Cl)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)-](/img/structure/B589928.png)


